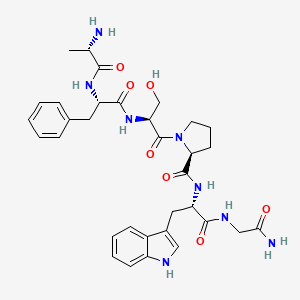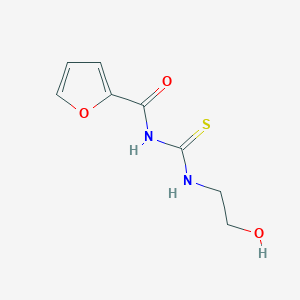
N-(2-hydroxyethylcarbamothioyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethylcarbamothioyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
The synthesis of N-(2-hydroxyethylcarbamothioyl)furan-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reactions are typically carried out in a microwave reactor under optimized conditions to achieve good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
N-(2-hydroxyethylcarbamothioyl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(2-hydroxyethylcarbamothioyl)furan-2-carboxamide has several scientific research applications. In medicinal chemistry, it has been studied for its potential antibacterial and anticancer activities. The compound has shown promising results in inhibiting the growth of various bacterial strains and cancer cell lines . In organic synthesis, it serves as a valuable intermediate for the preparation of other furan derivatives. Additionally, it has applications in materials science, where it is used in the development of novel materials with unique properties .
Mechanism of Action
The mechanism of action of N-(2-hydroxyethylcarbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. In antibacterial applications, the compound may inhibit bacterial cell wall synthesis or interfere with essential metabolic processes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
N-(2-hydroxyethylcarbamothioyl)furan-2-carboxamide can be compared with other similar compounds such as furan carboxanilides, which include well-known fungicides like carboxine, oxicarboxine, and boscalid. These compounds share a similar furan moiety but differ in their specific functional groups and biological activities.
Properties
CAS No. |
211876-22-1 |
|---|---|
Molecular Formula |
C8H10N2O3S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
N-(2-hydroxyethylcarbamothioyl)furan-2-carboxamide |
InChI |
InChI=1S/C8H10N2O3S/c11-4-3-9-8(14)10-7(12)6-2-1-5-13-6/h1-2,5,11H,3-4H2,(H2,9,10,12,14) |
InChI Key |
AEMDGYSWZXRVFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)
![3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid](/img/structure/B14242011.png)
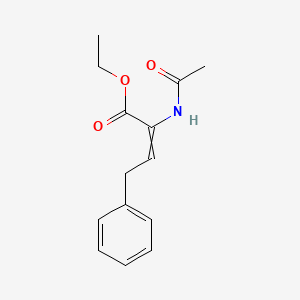
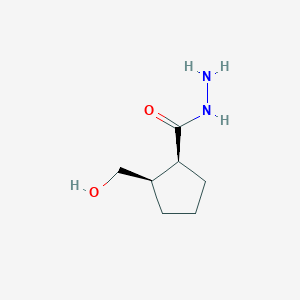

![(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol](/img/structure/B14242035.png)
![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)
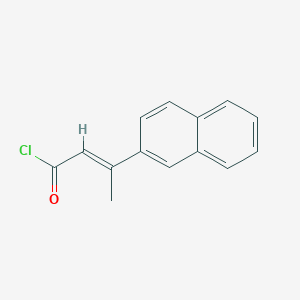
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)
